2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as 7-bromo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylthio group and the carboxylic acid functionality allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7N3O2S |
---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-14-8-9-4-5-2-3-6(7(12)13)11(5)10-8/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
CGEJNKRGVUMHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN2C(=CC=C2C(=O)O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.